molecular formula C10H7BrO B3030446 3-Bromonaphthalen-1-ol CAS No. 90767-17-2

3-Bromonaphthalen-1-ol

Cat. No.: B3030446
CAS No.: 90767-17-2
M. Wt: 223.07 g/mol
InChI Key: QSAZQMOSZQCHHU-UHFFFAOYSA-N
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Description

3-Bromonaphthalen-1-ol is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phosphorescence and Analytical Applications

  • 3-Bromonaphthalen-1-ol has been studied for its room-temperature phosphorescence properties. For instance, 1-bromonaphthalene (a derivative) shows intense phosphorescence in aqueous beta-cyclodextrin solution, which has potential applications in analytical chemistry. This property allows for the detection of low concentrations of 1-bromonaphthalene, indicating its utility in sensitive analytical methods (Du et al., 1997).

Medicinal Chemistry and Antimicrobial Activity

  • This compound derivatives have been synthesized and evaluated for their antimicrobial activities. These synthesized compounds have shown promising results, indicating their potential application in developing new antimicrobial agents (Sherekar et al., 2021).

Guest-Host Complex Formation

  • The interaction of halonaphthalenes (including bromonaphthalene) with beta-cyclodextrin has been studied, revealing insights into guest-host complex formation. This research suggests potential applications in the development of new materials and chemical processes (Turro et al., 1982).

Chemical Synthesis and Functionalization

  • This compound is used as a starting material or intermediate in various synthetic chemical reactions. For example, it has been involved in the synthesis of highly functionalized bromonaphthalenes, indicating its role in the synthesis of complex organic molecules (Wang et al., 2014).

Molecular Interaction Studies

  • The molecule has been used in studies to understand molecular interactions, such as the formation of inclusion complexes in aqueous solutions. These studies provide valuable insights into molecular behavior in various environments (Zhang et al., 1997).

NMR Spectroscopy Applications

  • It is also a subject of interest in NMR spectroscopy studies to understand the geometry and orientation of molecules in liquid-crystalline solvents. This research has implications for the development of advanced spectroscopic techniques (Field et al., 1992).

Photoinduced Electron Transfer Sensors

  • 3-Bromonaphthalene derivatives have been used in the development of phosphorescent sensors for proton monitoring, demonstrating its potential in sensor technology (Bissell & Silva, 1991).

Safety and Hazards

The safety information for 3-Bromonaphthalen-1-ol includes a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

3-bromonaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAZQMOSZQCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633876
Record name 3-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-17-2
Record name 3-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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